2-Amino-5-bromo-6-methylnicotinamide
Description
2-Amino-5-bromo-6-methylnicotinamide is a substituted pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 6, and an amino group at position 2 of the nicotinamide scaffold. The compound’s unique substitution pattern (bromo and methyl groups in proximity) may influence reactivity, solubility, and biological activity compared to simpler nicotinamide derivatives .
Properties
CAS No. |
1003711-26-9 |
|---|---|
Molecular Formula |
C7H8BrN3O |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-amino-5-bromo-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8BrN3O/c1-3-5(8)2-4(7(10)12)6(9)11-3/h2H,1H3,(H2,9,11)(H2,10,12) |
InChI Key |
JXECXAPBJFNWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)N)C(=O)N)Br |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs of 2-amino-5-bromo-6-methylnicotinamide, highlighting differences in substituents and molecular properties:
*Note: CAS No. 1935891-49-8 is listed in but lacks explicit molecular data; the formula and weight are inferred from structural analysis.
Key Observations:
- Substituent Position Matters: The position of bromine and methyl groups significantly impacts properties.
- Functional Group Influence : Methyl esters (e.g., Methyl 2-bromo-5-methylnicotinate) exhibit lower similarity (0.81) due to ester vs. amide functionalization, which affects metabolic stability and solubility .
Preparation Methods
Direct Amination of 2-Bromo-3-methylpyridine
Overview
The most efficient and industrially viable method for preparing 2-amino-5-bromo-6-methylnicotinamide analogs involves a one-step nucleophilic aromatic substitution (amination) on 2-bromo-3-methylpyridine under inert atmosphere conditions. This method avoids multi-step protection-deprotection sequences and hazardous bromination procedures.
Reaction Scheme
- Starting material: 2-bromo-3-methylpyridine
- Reagent: Sodium amide (NaNH2)
- Solvent: Anhydrous organic solvent (e.g., xylene or toluene)
- Conditions:
- Initial dehydration of solvent by reflux
- Addition of sodium amide at 70-80°C under nitrogen protection
- Heating to 110-120°C for reflux reaction with 2-bromo-3-methylpyridine
- Reaction time: 0.5–3 hours
- Workup: Cooling to 40-50°C, quenching with ice water, separation of organic layer, concentration, and crystallization
Detailed Procedure and Parameters
| Step | Parameter | Details |
|---|---|---|
| Solvent dehydration | Temperature | 115-120°C reflux until water removal |
| Sodium amide addition | Temperature | 70°C under nitrogen |
| Molar ratio (NaNH2 : 2-bromo-3-methylpyridine) | Ratio | 0.95:1 to 1.1:1 |
| Solvent to sodium amide mass ratio | Ratio | 25-30:1 |
| Reaction temperature | Temperature | 110-120°C reflux |
| Reaction time | Duration | 0.5-3 hours (typically 1 hour) |
| Cooling and quenching | Temperature | 40-50°C, then ice water addition |
| Crystallization cooling | Temperature | 10-15°C |
Yields and Purity
- Yield: Approximately 89-90%
- Purity: ~99.3-99.4% by content analysis
Example from Literature
In a typical synthesis, 650 g of xylene was dehydrated by reflux, cooled to 70°C under nitrogen, then 22 g sodium amide was added. The mixture was heated to 118-120°C, and 102 g of 2-bromo-3-methylpyridine was added dropwise. After 1 hour reflux, the mixture was cooled and poured into ice water. The organic layer was separated, concentrated, and cooled to crystallize the product, yielding 100 g of 2-amino-5-bromo-6-methylpyridine with 99.3% purity and 90.1% yield.
Comparison with Traditional Multi-step Routes
Traditional methods involve starting from 2-amino-5-methylpyridine with multiple steps including amino protection, nitrogen oxidation, bromination with phosphorus oxybromide, and deprotection. These routes are lengthy, hazardous, and difficult to scale industrially due to:
- Multiple protection/deprotection steps
- Use of toxic reagents like phosphorus oxybromide
- Low overall yield and safety concerns
The direct amination method described above overcomes these issues by simplifying the process into a single-step amination, improving safety, yield, and scalability.
Data Summary Table
| Parameter | Value / Condition | Notes |
|---|---|---|
| Starting material | 2-bromo-3-methylpyridine | Commercially available |
| Amination reagent | Sodium amide | Molar ratio ~1:1 |
| Solvent | Xylene or toluene (anhydrous) | Dehydrated by reflux |
| Reaction temperature | 110-120°C reflux | Maintained for 0.5-3 hours |
| Atmosphere | Nitrogen | To prevent moisture/oxidation |
| Workup | Cooling, ice water quench, solvent separation | Concentration and crystallization |
| Yield | 89-90% | High efficiency |
| Purity | ~99.3-99.4% | Suitable for pharmaceutical use |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-bromo-6-methylnicotinamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via halogenation and functional group modification of nicotinic acid derivatives. Key steps include:
- Halogenation : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .
- Amination : Introduction of the amino group via nucleophilic substitution or catalytic amination, requiring inert atmospheres (e.g., argon) to prevent oxidation .
- Optimization : Reaction yields improve with precise stoichiometric ratios (1:1.2 for brominating agents) and pH control (pH 7–8 for amination) .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- X-ray Crystallography : For unambiguous confirmation of 3D structure, use SHELX programs (SHELXL for refinement) with high-resolution single-crystal data .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- IR : Identify amine (-NH₂, ~3350 cm⁻¹) and amide (-CONH, ~1650 cm⁻¹) stretches .
Q. How can researchers assess the purity of this compound for in vitro studies?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., Br%: ~28.5) .
- Thermogravimetric Analysis (TGA) : Detect impurities via deviations from expected decomposition profiles (e.g., sharp melting point at ~180–185°C) .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Root Cause Analysis :
- Solvent Effects : NMR chemical shifts vary with solvent polarity; replicate computations using explicit solvent models (e.g., COSMO-RS) .
- Tautomerism : Investigate possible keto-enol or amine-imine tautomeric forms via variable-temperature NMR .
Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of this compound?
- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct bromine or methyl substitutions to specific positions .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .
- Kinetic Control : Use low temperatures (-20°C) and slow reagent addition to favor thermodynamically disfavored products .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
- QSAR : Develop quantitative structure-activity relationship models correlating substituent electronegativity (Hammett σ) with IC₅₀ values .
- MD Simulations : Simulate ligand-protein stability (50 ns trajectories) to assess binding mode persistence .
Q. What experimental designs are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?
- Assay Conditions :
- Enzyme Selection : Test against NAD-dependent enzymes (e.g., dehydrogenases) due to structural similarity to nicotinamide .
- Kinetic Analysis : Measure Ki via Lineweaver-Burk plots under varying substrate concentrations (0.1–10 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
